(2,6-Dibromopyridin-4-yl)methanamine hydrochloride
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Overview
Description
(2,6-Dibromopyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7Br2ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dibromopyridin-4-yl)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and minimizing human error .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2,6-Dibromopyridin-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,6-Dibromopyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The bromine atoms in the compound may facilitate its binding to these targets, enhancing its biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- (2,6-Dibromopyridin-4-yl)methanamine
- (2,6-Dichloropyridin-4-yl)methanamine
- (2,6-Difluoropyridin-4-yl)methanamine
Comparison:
- (2,6-Dibromopyridin-4-yl)methanamine hydrochloride is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity compared to its chloro and fluoro counterparts.
- The hydrochloride form increases its solubility in water, making it more suitable for biological and medicinal applications .
Biological Activity
(2,6-Dibromopyridin-4-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyridine ring with two bromine substituents at positions 2 and 6 and an amine group linked through a methylene bridge. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's unique substitution pattern may enhance its biological activity compared to simpler analogs. The presence of bromine atoms increases lipophilicity and bioavailability, critical factors in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The amine group can interact with various enzymes, potentially inhibiting their activity. For example, studies have shown that similar compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and urease.
- Receptor Interaction : The compound may bind to specific receptors in the body, influencing various signaling pathways associated with diseases such as cancer or neurodegenerative disorders.
- Nucleophilic Substitution : The amine group allows for nucleophilic substitution reactions, enabling the compound to form new bonds with electrophiles, which can lead to the development of novel therapeutic agents.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In comparative studies with structurally related compounds, it demonstrated significant activity against various bacterial strains. For instance:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 18 |
This compound | Escherichia coli | 15 |
4-Bromopyridine | Staphylococcus aureus | 10 |
4-Bromopyridine | Escherichia coli | 12 |
These results suggest that the unique bromination pattern enhances its efficacy compared to simpler analogs like 4-bromopyridine.
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound has been evaluated for its potential as an AChE inhibitor. The IC50 values obtained from various studies are summarized below:
Compound | IC50 Value (µM) | Reference |
---|---|---|
This compound | 5.0 ± 0.02 | |
Standard Inhibitor (Eserine) | 0.5 ± 0.01 |
These findings indicate that while the compound shows promising enzyme inhibition capabilities, further optimization may be necessary to enhance its potency.
Case Studies and Applications
Several studies have highlighted the therapeutic potential of this compound in various contexts:
- Cancer Research : Preliminary studies suggest that the compound may inhibit tumor growth in specific cancer cell lines through apoptosis induction mechanisms.
- Neurodegenerative Diseases : Its ability to inhibit AChE positions it as a candidate for treating conditions like Alzheimer's disease by potentially enhancing cholinergic neurotransmission.
- Antimicrobial Development : Given its antimicrobial properties, this compound could be developed into new antibiotics targeting resistant bacterial strains.
Properties
Molecular Formula |
C6H7Br2ClN2 |
---|---|
Molecular Weight |
302.39 g/mol |
IUPAC Name |
(2,6-dibromopyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-5-1-4(3-9)2-6(8)10-5;/h1-2H,3,9H2;1H |
InChI Key |
LPASIQAMNZNPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CN.Cl |
Origin of Product |
United States |
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